4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Description
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFSXVEJWAOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(Propan-2-yl)piperazine with a suitable quinazoline derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as dimethylformamide (DMF) or toluene, with the addition of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s propan-2-yl group on piperazine contrasts with bulkier groups like pyrazole-pyrimidine in or dimeric structures in . Smaller substituents (e.g., chlorine in ) may reduce steric hindrance but increase polarity.
- Core Modifications : Tetrahydroquinazoline derivatives with sulfur-containing groups (e.g., methylsulfanyl in ) exhibit distinct electronic properties compared to nitrogen-rich analogs.
Pharmacological Implications
While direct activity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from analogs:
- Anticonvulsant Activity : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines demonstrated anticonvulsant effects in rodent models . The propan-2-yl group may enhance blood-brain barrier penetration compared to unsubstituted piperazines.
- Receptor Binding : Bulky substituents (e.g., pyrazole-pyrimidine in ) could hinder binding to certain targets, whereas smaller groups (e.g., chlorine in ) may favor interactions with hydrophilic binding pockets.
- Metabolic Stability : Thioether-containing analogs (e.g., ) may exhibit slower oxidative metabolism compared to amine-rich structures.
Q & A
Q. What are the standard protocols for synthesizing 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline?
The synthesis typically involves multi-step organic reactions, starting with the condensation of tetrahydroquinazoline derivatives with substituted piperazines. Key steps include:
- Cyclocondensation : Formation of the tetrahydroquinazoline core using reagents like POCl₃ or NH₃ under controlled temperatures (80–120°C) .
- Piperazine coupling : Reaction with 4-(propan-2-yl)piperazine under nucleophilic substitution conditions, often in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., piperazine N–CH(CH₃)₂ at δ ~2.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~316) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies optimize synthetic yield for derivatives with modified piperazine substituents?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine .
- Catalysis : KI or K₂CO₃ improves substitution efficiency in piperazine coupling .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., ring-opening of tetrahydroquinazoline) .
- Post-synthetic modifications : Introducing electron-withdrawing groups (e.g., acetyl) via reductive amination or acylation .
Q. How do structural analogs inform structure-activity relationships (SAR) for biological targets?
- Core modifications : Replacing tetrahydroquinazoline with pyrimidine reduces affinity for serotonin receptors but increases dopamine receptor binding .
- Substituent effects : Bulky groups (e.g., propan-2-yl on piperazine) enhance lipophilicity, improving blood-brain barrier penetration .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with GPCRs, guiding rational design .
Q. How are data contradictions resolved when assessing biological activity across studies?
- Replication : Independent validation of assays (e.g., radioligand binding, cAMP assays) under standardized conditions .
- Meta-analysis : Cross-referencing IC₅₀ values from multiple sources (e.g., PubChem, ChEMBL) to identify outliers .
- Experimental controls : Including reference compounds (e.g., clozapine for dopamine receptors) to calibrate activity thresholds .
Q. What methodologies assess the compound’s in vitro and in vivo biological activity?
- In vitro :
- In vivo :
Methodological Challenges
Q. How are stability issues addressed during storage and handling?
- Storage : Lyophilized powders stored at –20°C under argon to prevent oxidation .
- Degradation monitoring : Periodic HPLC analysis detects hydrolytic byproducts (e.g., piperazine cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
